Cas no 1737-64-0 (4-Methyl-5-(trifluoromethyl)benzene-1,2-diamine)

4-Methyl-5-(trifluoromethyl)benzene-1,2-diamine is a fluorinated aromatic diamine compound with applications in organic synthesis and pharmaceutical intermediates. Its key structural features include a trifluoromethyl group and adjacent amino functionalities, which enhance reactivity in heterocyclic formations and cross-coupling reactions. The electron-withdrawing nature of the trifluoromethyl group influences the compound's electronic properties, making it valuable for designing specialized polymers, agrochemicals, and bioactive molecules. The presence of both methyl and trifluoromethyl substituents offers steric and electronic modulation, improving selectivity in synthetic pathways. This diamine is typically handled under controlled conditions due to its sensitivity to oxidation. Its purity and stability are critical for reproducible results in advanced chemical synthesis.
4-Methyl-5-(trifluoromethyl)benzene-1,2-diamine structure
1737-64-0 structure
Product Name:4-Methyl-5-(trifluoromethyl)benzene-1,2-diamine
CAS No:1737-64-0
MF:C8H9F3N2
MW:190.165672063828
MDL:MFCD15527581
CID:2101520
PubChem ID:53417939
Update Time:2025-06-08

4-Methyl-5-(trifluoromethyl)benzene-1,2-diamine Chemical and Physical Properties

Names and Identifiers

    • 4-(trifluoromethyl)-5-methylbenzene-1,2-diamine
    • 4-methyl-5-(trifluoromethyl)benzene-1,2-diamine
    • 4-Methyl-5-(trifluoromethyl)benzene-1,2-diamine
    • MDL: MFCD15527581
    • Inchi: 1S/C8H9F3N2/c1-4-2-6(12)7(13)3-5(4)8(9,10)11/h2-3H,12-13H2,1H3
    • InChI Key: MGAWVLGFLJVJIK-UHFFFAOYSA-N
    • SMILES: FC(C1C=C(C(=CC=1C)N)N)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 181
  • Topological Polar Surface Area: 52

4-Methyl-5-(trifluoromethyl)benzene-1,2-diamine Pricemore >>

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Additional information on 4-Methyl-5-(trifluoromethyl)benzene-1,2-diamine

Comprehensive Overview of 4-Methyl-5-(trifluoromethyl)benzene-1,2-diamine (CAS No. 1737-64-0)

4-Methyl-5-(trifluoromethyl)benzene-1,2-diamine, with the CAS number 1737-64-0, is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical research, agrochemical development, and advanced material science. This aromatic diamine derivative is characterized by its unique molecular structure, featuring a methyl group and a trifluoromethyl group attached to a benzene ring. The presence of these functional groups makes it a valuable intermediate in the synthesis of complex molecules, particularly those requiring electron-withdrawing properties or enhanced stability under harsh conditions.

In recent years, the demand for fluorinated compounds like 4-Methyl-5-(trifluoromethyl)benzene-1,2-diamine has surged due to their applications in drug discovery and crop protection. Researchers are increasingly exploring its potential as a building block for small-molecule inhibitors and biologically active agents. The compound's trifluoromethyl group is particularly noteworthy, as it often improves the metabolic stability and bioavailability of pharmaceutical candidates, addressing common challenges in medicinal chemistry.

From an industrial perspective, CAS 1737-64-0 is frequently utilized in the production of high-performance polymers and specialty coatings. Its ability to impart thermal resistance and chemical inertness makes it a preferred choice for applications in extreme environments. Additionally, the compound's role in organic electronics has been a hot topic, with studies highlighting its potential in semiconductor materials and optoelectronic devices.

One of the most frequently asked questions about 4-Methyl-5-(trifluoromethyl)benzene-1,2-diamine revolves around its synthetic routes and scalability. Recent advancements in catalytic fluorination and green chemistry have made its production more efficient and environmentally friendly. Innovations such as flow chemistry and microwave-assisted synthesis are also being explored to optimize yields and reduce waste, aligning with the growing emphasis on sustainable manufacturing.

The safety profile of CAS 1737-64-0 is another area of interest for users. While it is not classified as hazardous under standard regulations, proper handling protocols are essential to ensure workplace safety. Researchers and manufacturers are advised to consult material safety data sheets (MSDS) and adhere to good laboratory practices (GLP) when working with this compound. Its stability under normal conditions makes it a reliable choice for long-term storage and transportation.

Looking ahead, the versatility of 4-Methyl-5-(trifluoromethyl)benzene-1,2-diamine positions it as a key player in emerging technologies. Its applications in bioconjugation, catalysis, and nanomaterials are being actively investigated, with promising results. As the scientific community continues to uncover new uses for this compound, its relevance in cutting-edge research is expected to grow exponentially.

In summary, 4-Methyl-5-(trifluoromethyl)benzene-1,2-diamine (1737-64-0) is a multifaceted compound with broad applications across multiple industries. Its unique chemical properties, combined with ongoing innovations in synthesis and application, make it a subject of enduring interest for researchers and industry professionals alike.

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